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Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline

Cat. No.: B599464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on 8-chloroquinoline

analogues, focusing on their potential as inhibitors of key protein kinases implicated in cancer

signaling pathways. The data presented is synthesized from multiple research endeavors to

offer a consolidated perspective on the structure-activity relationships of this promising class of

compounds.

Quantitative Docking Data Summary
The following table summarizes the docking scores of various 8-chloroquinoline analogues

against the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a well-

validated target in oncology, and its inhibition is a key mechanism for several approved anti-

cancer drugs.[1][2][3] The docking scores, typically reported in kcal/mol, represent the

predicted binding affinity of the ligand to the protein's active site, with more negative values

indicating a stronger interaction.
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Docking
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(kcal/mol)

Interacting

Residues
Reference

4f

2-(4-

chlorophen

yl)-4-amino

EGFR 1M17

Not

explicitly

stated, but

noted to

form strong

interactions

Met793,

Lys745,

Cys797

[1]

8-Chloro-

Quinolone

Derivative

1

Various N-

aryl/alkyl

substitution

s

Staphyloco

ccus

aureus

DNA

Gyrase B

Not

specified

Not

specified

Not

specified
[4]

8-Chloro-

Quinolone

Derivative

2

Various

substitution

s

E. coli DNA

Gyrase

Not

specified

Not

specified

Not

specified
[5]

Quinazolin

e-based

Thiazole 4f

7-((4-(4-

hydroxyph

enyl)thiazol

-2-

yl)amino)

EGFR

(wild-type)
1M17

Not

explicitly

stated

(IC50 =

2.17 nM)

Met793 (H-

bond),

Leu718,

Val726

[3]

Quinazolin

e-based

Thiazole 4i

7-((4-(4-

chlorophen

yl)thiazol-

2-yl)amino)

EGFR

(wild-type)
1M17

Not

explicitly

stated

(IC50 =

2.86 µM vs

MCF-7)

Met793 (H-

bond),

Leu718,

Val726

[3]

Note: The presented data is a synthesis from multiple sources. Direct comparison of docking

scores should be approached with caution as methodologies can vary between studies. The

table highlights the potential of the 8-chloroquinoline scaffold and related structures in targeting

EGFR.
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Experimental Protocols: Molecular Docking
The following provides a generalized experimental protocol for molecular docking studies as

compiled from the cited literature.[1][3]

2.1. Protein Preparation: The three-dimensional crystal structure of the target protein (e.g.,

EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. The protein

structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen

atoms are added, and the structure is energy minimized using a suitable force field (e.g.,

CHARMm) to relieve any steric clashes. The active site for docking is defined based on the

location of the co-crystallized inhibitor or through literature precedent.

2.2. Ligand Preparation: The 2D structures of the 8-chloro-6-methylquinoline analogues are

drawn using chemical drawing software and converted to 3D structures. The ligands are then

subjected to energy minimization using a force field like MMFF94.

2.3. Molecular Docking Simulation: Molecular docking is performed using software such as

AutoDock, Glide, or GOLD. The prepared ligands are docked into the defined active site of the

prepared protein. The docking algorithm explores various possible conformations and

orientations of the ligand within the binding pocket.

2.4. Analysis of Docking Results: The results are analyzed based on the docking score or

binding energy, which predicts the binding affinity. The top-ranked poses are visually inspected

to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic

interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's

active site.
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Caption: EGFR signaling pathway and the point of inhibition.
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Caption: A typical workflow for molecular docking studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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